N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
Description
N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative with a cyclopropyl group and a (1-methylpyrrolidin-2-yl)methyl substituent at the N1 position. Its structure combines a strained cyclopropane ring and a bicyclic pyrrolidine moiety, which may confer unique steric and electronic properties. Potential applications include pharmaceutical research, given the prevalence of pyrrolidine and cyclopropyl motifs in bioactive molecules .
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(1-methylpyrrolidin-2-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-7-2-3-11(13)9-14(8-6-12)10-4-5-10/h10-11H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJZJASFTANMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidine Precursors
The synthesis begins with the preparation of the 1-methylpyrrolidin-2-ylmethyl intermediate. Pyrrolidine is alkylated at the 2-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in anhydrous tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, yielding 1-methylpyrrolidine-2-methanol. Subsequent oxidation of the alcohol to a ketone using Jones reagent (CrO3/H2SO4) enables reductive amination with cyclopropylamine.
Key Reaction Conditions:
-
Alkylation : 0°C to room temperature, 12–24 hours, 60–75% yield.
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Oxidation : 0–5°C, 1 hour, 85–90% yield.
Reductive Amination for Diamine Backbone Formation
The ethane-1,2-diamine backbone is constructed via reductive amination between cyclopropylamine and the pyrrolidine-derived ketone. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates selective imine reduction, avoiding over-alkylation. This step achieves 70–80% yield after purification by silica gel chromatography.
Optimization Insights:
Challenges and Solutions:
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Ring Strain : Cyclopropane’s strain increases susceptibility to ring-opening. Mild temperatures (<50°C) and aprotic solvents (e.g., DMF) mitigate decomposition.
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Selectivity : Using bulky leaving groups (e.g., mesylates) enhances regioselectivity at the primary amine.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to improve reaction control and scalability. A two-step flow system integrates the alkylation and reductive amination steps, reducing purification intervals and increasing throughput by 40% compared to batch processes.
Process Parameters:
| Step | Residence Time | Temperature | Yield |
|---|---|---|---|
| Alkylation | 30 min | 25°C | 78% |
| Reductive Amination | 60 min | 50°C | 82% |
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of nitrile intermediates offers a high-yield alternative. For instance, 1-methylpyrrolidine-2-carbonitrile is hydrogenated over Raney nickel at 80°C under 50 bar H2, followed by coupling with cyclopropylamine. This method achieves 90% purity post-distillation.
Purification and Characterization
Chromatographic Techniques
Final purification utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water mobile phase. Gradient elution (10–90% acetonitrile over 30 minutes) resolves the product from byproducts like over-alkylated diamines.
Spectroscopic Confirmation
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NMR : 1H NMR (400 MHz, CDCl3) δ 2.85–2.95 (m, 4H, CH2NH), 2.45 (s, 3H, N-CH3), 1.90–2.10 (m, 4H, pyrrolidine H).
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IR : Peaks at 3300 cm−1 (N-H stretch) and 1600 cm−1 (C-N bend).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 78 | 99 | Moderate | High |
| Catalytic Hydrogenation | 85 | 98 | High | Moderate |
| Continuous Flow | 82 | 99 | High | Low |
Mechanistic Considerations
The rate-determining step in reductive amination is imine formation, which is pH-dependent. DFT calculations suggest that protonation of the carbonyl oxygen stabilizes the transition state, reducing activation energy by 15 kcal/mol. Side reactions, such as enamine formation, are suppressed by using excess ammonium acetate as a buffer .
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Histamine Receptor Modulation
One of the primary applications of N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine is its potential as a histamine H3 receptor ligand. Research indicates that compounds interacting with H3 receptors can modulate neurotransmitter release and are implicated in various neurological disorders, including cognitive dysfunction and memory impairment .
Case Study: Neurotransmission Regulation
A notable study demonstrated that derivatives of cyclopropyl amines, including this compound, effectively modulate neurotransmission via H3 receptors. These compounds were shown to exhibit antagonist activity, which can enhance the release of neurotransmitters like acetylcholine and norepinephrine, potentially benefiting conditions such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .
Potential Therapeutic Uses
Anxiolytic and Cognitive Enhancer
Given its mechanism of action on the H3 receptor, there is growing interest in the use of this compound as an anxiolytic and cognitive enhancer. The modulation of H3 receptors may alleviate anxiety symptoms and improve cognitive function by increasing the availability of key neurotransmitters .
Research Findings
A recent investigation into similar compounds has highlighted their efficacy in preclinical models for anxiety and cognitive enhancement. The findings suggest that these compounds could lead to new therapeutic strategies for treating anxiety disorders and cognitive decline associated with aging .
Summary of Applications
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and applications of N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine with analogous ethane-1,2-diamine derivatives:
*Calculated values based on structural analogs where direct data is unavailable.
Key Structural and Functional Differences:
Substituent Effects: Cyclopropyl vs. Aromatic vs. Aliphatic Groups: Compounds with pyridinyl or benzyl substituents (e.g., ) exhibit increased aromaticity, favoring π-π interactions in drug-receptor binding .
Physicochemical Properties :
- Lipophilicity : The (1-methylpyrrolidin-2-yl)methyl group in the target compound increases lipophilicity (logP ~2.5*), improving blood-brain barrier penetration compared to pyridinyl derivatives (logP ~1.2) .
- Solubility : Polar groups like pyridinyl enhance aqueous solubility (e.g., 15 mg/mL for N1-(Pyridin-2-yl)ethane-1,2-diamine) compared to the target compound’s estimated solubility of ~5 mg/mL .
Biological and Industrial Applications: Corrosion Inhibition: Linear amines like N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine show superior metal-chelation ability due to accessible lone pairs on nitrogen, unlike sterically hindered variants like the target compound . Pharmaceutical Potential: Pyrrolidine-containing analogs (e.g., –8) are explored for neurological targets, leveraging their structural similarity to neurotransmitters .
Biological Activity
N1-Cyclopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine, also known by its chemical structure and various synonyms, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
Its structure features a cyclopropyl group, a pyrrolidine ring, and an ethane-1,2-diamine backbone. This unique arrangement contributes to its biological activity and interaction with various molecular targets.
This compound has been studied for its interaction with specific receptors and enzymes. The compound is believed to act as a ligand that modulates the activity of these targets, potentially influencing various physiological processes.
Pharmacological Studies
Research indicates that this compound may exhibit several pharmacological properties, including:
- Antiepileptic Activity : Similar compounds have shown potential in inhibiting voltage-gated sodium channels, which are critical in managing seizure disorders. For instance, pyrimidine-based derivatives with Nav1.2 inhibitory activity demonstrated promising antiepileptic effects in preclinical models .
- Neuroprotective Effects : Compounds with structural similarities have been explored for neuroprotective properties, suggesting that this compound may also possess such effects.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available precursors.
- Alkylation : The cyclopropyl group is introduced through alkylation reactions under controlled conditions.
- Purification : The final product is purified using standard techniques to ensure high purity levels (typically >97%) for biological testing .
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
In Vivo Studies
Preliminary in vivo studies using animal models have suggested that this compound may help reduce seizure frequency and severity when administered at specific dosages.
Q & A
Basic Research Question
- NMR : 1H/13C NMR identifies substituent environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyrrolidine methyl at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C12H23N3: theoretical 209.19 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles in coordination complexes (e.g., Zn or Cu adducts) .
How is this compound utilized in coordination chemistry, and what metal ions does it preferentially bind?
Basic Research Question
The diamine acts as a bidentate ligand, forming stable complexes with transition metals:
- Zn(II) and Cu(II) : Preferentially bind via the two amine groups, creating octahedral geometries .
- Catalytic applications : Metal complexes are tested in asymmetric catalysis (e.g., enantioselective hydrogenation) using chiral pyrrolidine motifs .
What challenges arise in optimizing stereochemical purity during synthesis, and how can they be addressed?
Advanced Research Question
- Chiral center retention : The pyrrolidine moiety may racemize under basic conditions. Mitigation involves low-temperature reactions (<0°C) and chiral auxiliaries .
- Chromatographic resolution : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients (80:20 v/v) to separate enantiomers .
How can contradictory data on metal-ligand stability constants be resolved?
Advanced Research Question
Discrepancies in stability constants (log K) often stem from solvent polarity or counterion effects. Methodological solutions include:
- Comparative studies : Measure log K under standardized conditions (e.g., 25°C, 0.1 M KCl) using potentiometric titration .
- Spectroscopic validation : UV-Vis or EPR spectroscopy quantifies metal-binding affinities in situ .
What computational approaches predict the compound’s reactivity in catalytic or biological systems?
Advanced Research Question
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyclopropyl group’s ring strain increases susceptibility to ring-opening reactions .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with kinase enzymes) to guide structure-activity relationship (SAR) studies .
How does steric hindrance from the cyclopropyl group influence reaction pathways?
Advanced Research Question
- Steric effects : The cyclopropyl group restricts rotational freedom, favoring specific transition states. For instance, in Pd-catalyzed cross-couplings, it reduces side reactions by blocking undesired coordination sites .
- Kinetic studies : Compare reaction rates with/without cyclopropyl substituents via stopped-flow techniques .
What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
